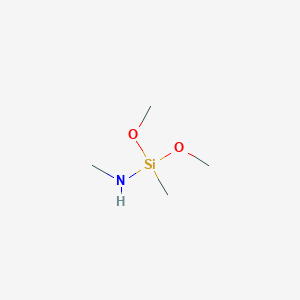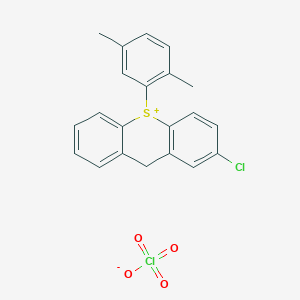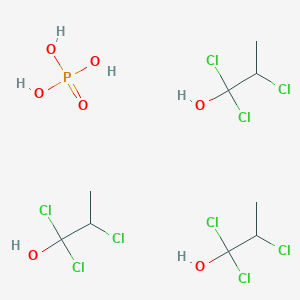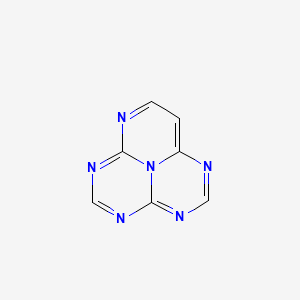
1,3,4,6,7-Pentaazacycl(3.3.3)azine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6,7-Pentaazacycl(3.3.3)azine is a heterocyclic compound with the molecular formula C₇H₄N₆ and a molecular weight of 172.1469 g/mol This compound is characterized by a unique structure that includes five nitrogen atoms within a tricyclic framework
Méthodes De Préparation
The synthesis of 1,3,4,6,7-Pentaazacycl(3.3.3)azine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyanogen halides, followed by cyclization to form the tricyclic structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1,3,4,6,7-Pentaazacycl(3.3.3)azine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,4,6,7-Pentaazacycl(3.3.3)azine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and unique structure make it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which 1,3,4,6,7-Pentaazacycl(3.3.3)azine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,3,4,6,7-Pentaazacycl(3.3.3)azine can be compared with other similar compounds such as heptazine (1,3,4,6,7,9,9b-heptaazaphenalene) and other azaphenalenes. These compounds share a similar tricyclic structure but differ in the number and arrangement of nitrogen atoms. The unique arrangement of nitrogen atoms in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
54499-06-8 |
|---|---|
Formule moléculaire |
C7H4N6 |
Poids moléculaire |
172.15 g/mol |
Nom IUPAC |
2,4,6,8,10,13-hexazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C7H4N6/c1-2-8-6-11-4-12-7-10-3-9-5(1)13(6)7/h1-4H |
Clé InChI |
FVHMYFABPKUJKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=CN=C3N2C(=NC=N3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



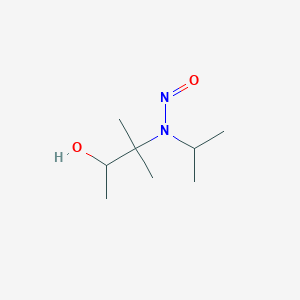
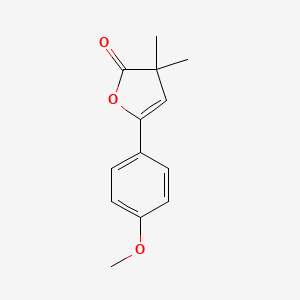

![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
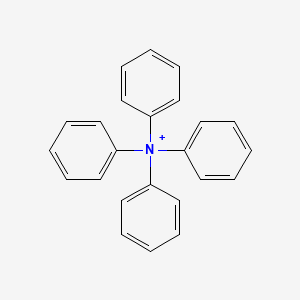
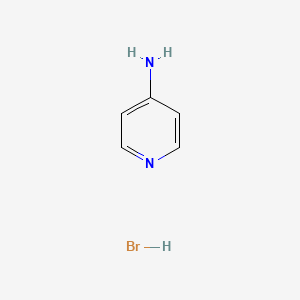
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
